molecular formula C7H3BrFNO4 B572761 3-Bromo-4-fluoro-5-nitrobenzoic acid CAS No. 1290117-21-3

3-Bromo-4-fluoro-5-nitrobenzoic acid

Cat. No. B572761
M. Wt: 264.006
InChI Key: DEPOWDIDJDBOFC-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 . It has a molecular weight of 264.01 . It is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of 3-Bromo-4-fluoro-benzoic acid can be achieved through a process that involves reacting fluorobenzene with acetyl chloride in the presence of an acylation catalyst at a temperature from about 0° to 100° C . The reaction mixture is then reacted with bromine at a temperature from about 50° to 150° C . The resulting bromination product is reacted with a hypochlorite solution at a temperature between about 0° and 100° C .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-fluoro-5-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Bromo-4-fluoro-5-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 264.01 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : The compound is used as a substrate linked to a solid support via the carboxyl group .
    • Method of Application : This compound is used in a Bartoli synthesis of indoles . The Bartoli synthesis is a chemical reaction that forms an indole structure from a 2-halogenated phenyl azide and a vinyl Grignard reagent.
  • Scientific Field: Pharmaceutical Chemistry

    • Application : The ortho-position of fluoride and nitro in similar compounds makes them ideal precursors for making benzimidazoles derivatives .
    • Results or Outcomes : Benzimidazoles are active pharmaceutical ingredients applied as antimicrobials, opioids, antipsychotics, and antihistamines .
  • Scientific Field: Material Science

    • Application : The compound can be used in the synthesis of various materials due to its reactivity .
  • Scientific Field: Medicinal Chemistry

    • Application : The compound can be used as a building block in the synthesis of various pharmaceutical compounds .
  • Scientific Field: Organic Synthesis

    • Application : The compound can be used in the preparation of SOS1 degraders and nilotinib hydrochloride .
  • Scientific Field: Pharmaceutical Synthesis

    • Application : The compound can be used in the synthesis of novel benzimidazoles having antimycobacterial activity and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

3-bromo-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPOWDIDJDBOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716481
Record name 3-Bromo-4-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-5-nitrobenzoic acid

CAS RN

1290117-21-3
Record name 3-Bromo-4-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NBS (47.9 g, 0.268 mol) was added portion-wise to a solution of 4-fluoro-3-nitro-benzoic acid (41.5 g, 0.224 mol) in conc. H2SO4 (0.35 L). The reaction mixture was stirred for 5 h at 65° C. and then poured into ice-water (1.5 L). The precipitate was filtered off, washed twice with water (300 mL) and dried to give the title compound as a white solid. 1H-NMR (300 MHz, CDCl3): δ (ppm) 10.7 (s, br, 1H), 8.76 (m, 1H), 8.62 (m, 1H).
Name
Quantity
47.9 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.35 L
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
… 3-Bromo-4-fluoro-5-nitrobenzoic acid (36_Step1). To a stirred solution of 4-fluoro-3-… To a stirred solution of 3-bromo-4-fluoro-5-nitrobenzoic acid (10.1 g, 38.25 mmol) in MeOH (100 mL) …
Number of citations: 5 pubs.acs.org

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